molecular formula C13H13N5O4 B6020956 N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Número de catálogo B6020956
Peso molecular: 303.27 g/mol
Clave InChI: ZRRQLKGRQMLYHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as ACY-1215, is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play a crucial role in the regulation of gene expression. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.

Mecanismo De Acción

The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is primarily through the inhibition of HDAC6. HDAC6 plays a crucial role in the regulation of protein degradation and trafficking, as well as the modulation of various signaling pathways. By inhibiting HDAC6, this compound increases the acetylation of proteins involved in these processes, leading to altered cellular function and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the acetylation of α-tubulin, which is involved in the regulation of microtubule dynamics and cell division. This compound has also been shown to increase the acetylation of heat shock protein 90 (HSP90), which is involved in protein folding and stability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is its specificity for HDAC6, which allows for targeted inhibition of this enzyme. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of this compound is its potential toxicity, as HDAC6 inhibition has been shown to have a role in several physiological processes.

Direcciones Futuras

There are several future directions for the study of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. One potential area of research is the development of combination therapies with other anticancer drugs to enhance the efficacy of treatment. Another area of research is the investigation of the role of HDAC6 inhibition in the treatment of neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to understand the potential toxicities associated with HDAC6 inhibition and to identify strategies to mitigate these effects.

Métodos De Síntesis

The synthesis of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminophenyl)acetamide to form the amide intermediate, which is subsequently reduced with sodium borohydride to yield this compound. The overall yield of the synthesis is approximately 40%.

Aplicaciones Científicas De Investigación

N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and lenalidomide, in preclinical studies.
In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. This compound has also been shown to have potential therapeutic applications in autoimmune disorders, such as multiple sclerosis, by reducing the activity of immune cells that contribute to disease progression.

Propiedades

IUPAC Name

N-(2-carbamoylphenyl)-1-ethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c1-2-17-7-10(18(21)22)11(16-17)13(20)15-9-6-4-3-5-8(9)12(14)19/h3-7H,2H2,1H3,(H2,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRQLKGRQMLYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.